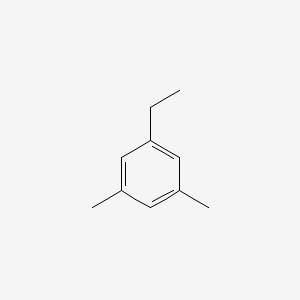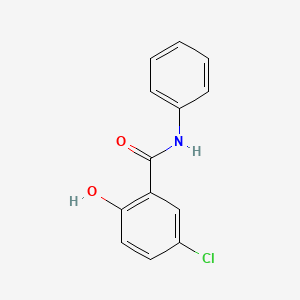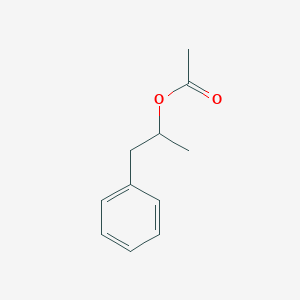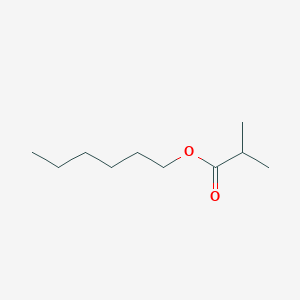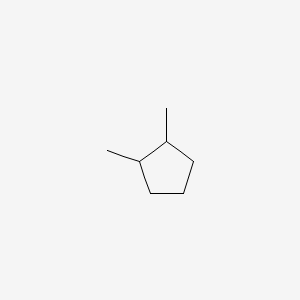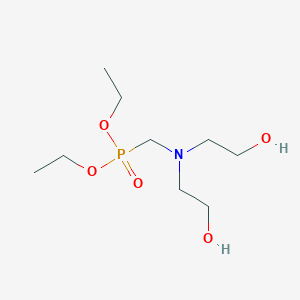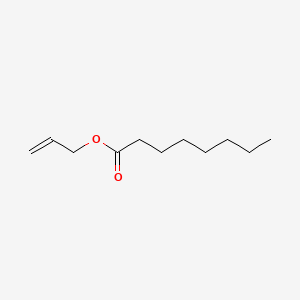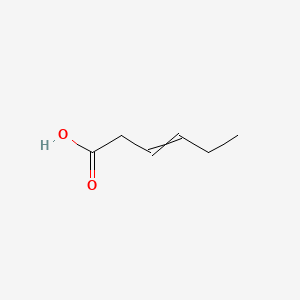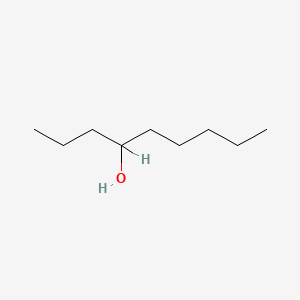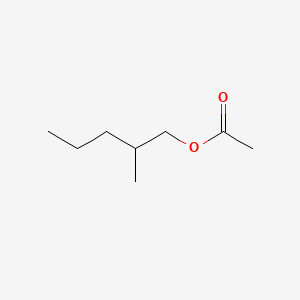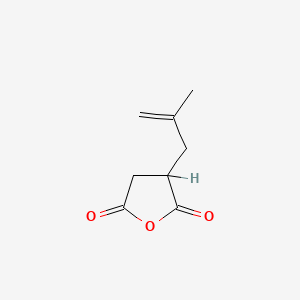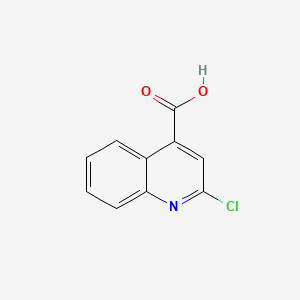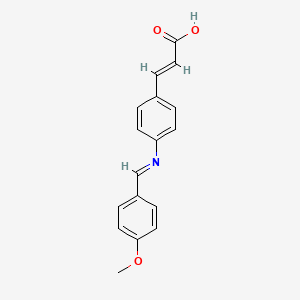
Acide p-(anisylidèneamino)cinnamique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Anisylideneamino)cinnamic acid: is an organic compound with the molecular formula C₁₇H₁₅NO₃ . It is a derivative of cinnamic acid, where the amino group is substituted with an anisylidene group.
Applications De Recherche Scientifique
p-(Anisylideneamino)cinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
p-(Anisylideneamino)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds like p-(Anisylideneamino)cinnamic acid are known to interact with proteins through covalent and non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, potentially affecting their function and activity.
Cellular Effects
p-(Anisylideneamino)cinnamic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinnamic acid derivatives have been shown to possess antioxidant and hypolipidemic activities, which can impact cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular proteins can influence cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of p-(Anisylideneamino)cinnamic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions. For instance, cinnamic acid derivatives have been shown to inhibit enzymes involved in oxidative stress and hyperlipidemia . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-(Anisylideneamino)cinnamic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that cinnamic acid derivatives can have varying effects depending on their stability and degradation over time . Long-term exposure to the compound can lead to changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of p-(Anisylideneamino)cinnamic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and hypolipidemic activities. At higher doses, it may cause toxic or adverse effects. Studies have shown that cinnamic acid derivatives can have dose-dependent effects on glucose uptake and insulin signaling pathways . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects.
Metabolic Pathways
p-(Anisylideneamino)cinnamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of p-(Anisylideneamino)cinnamic acid within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that cinnamic acid derivatives can be transported and distributed within plant cells, affecting their growth and development . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of p-(Anisylideneamino)cinnamic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, phenylalanine ammonia-lyase and cinnamate 4-hydroxylase have been shown to colocalize in plant cells, facilitating metabolic channeling in phenylpropanoid biosynthesis . The localization of p-(Anisylideneamino)cinnamic acid within cells can influence its interactions with other biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Anisylideneamino)cinnamic acid typically involves the condensation reaction between p-anisidine and cinnamic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: Industrial production of p-(Anisylideneamino)cinnamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: p-(Anisylideneamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of p-(Anisylideneamino)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which play a role in the pathogenesis of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Cinnamic acid: The parent compound with similar structural features.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
Ferulic acid: A methoxylated derivative of cinnamic acid.
Caffeic acid: A dihydroxylated derivative of cinnamic acid.
Comparison: p-(Anisylideneamino)cinnamic acid is unique due to the presence of the anisylidene group, which imparts distinct chemical and biological properties. Compared to other cinnamic acid derivatives, it exhibits enhanced biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
25959-50-6 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
(Z)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6-,18-12? |
Clé InChI |
UIELBEHBZKVMEI-MGGYQKONSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
SMILES isomérique |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C\C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


